molecular formula C24H18BrCl2N3OS B3035502 (E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine CAS No. 321998-40-7

(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine

Cat. No.: B3035502
CAS No.: 321998-40-7
M. Wt: 547.3 g/mol
InChI Key: WTILKFKMRYKMBP-CCVNUDIWSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine. The sulfanyl group could be introduced through a nucleophilic substitution reaction with a suitable bromophenyl precursor .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the phenyl ring would add rigidity to the structure, while the sulfanyl and amine groups could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

Amines, like the one in this compound, are known to act as bases and nucleophiles, reacting with acids to form salts and with electrophiles in substitution reactions . The pyrazole ring could potentially participate in electrophilic aromatic substitution reactions, although the electron-withdrawing effect of the nitrogen atoms in the ring would make it less reactive than a simple phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine group and the potential for hydrogen bonding could impact its solubility in different solvents . The rigidity of the pyrazole and phenyl rings could affect its melting and boiling points .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The compound can be synthesized using techniques like reductive amination of aldehydes and ketones with metal hydride reagents. This method is vital for creating secondary and tertiary amines, which are significant in pharmaceuticals, dyes, and fine chemicals production (Bawa, Ahmad, & Kumar, 2009).
  • Structural and Molecular Analysis : Compounds similar to (E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine have been characterized using various spectroscopic methods like UV-vis, FT-IR, NMR, and crystallography. These techniques help in understanding the molecular structure and behavior (Hayvalı, Unver, & Svoboda, 2010).

Biological Applications

  • Anticancer Activity : Schiff base compounds, similar in structure to the given compound, have shown potential in anticancer activities. Their molecular structure, particularly the presence of certain functional groups, contributes to their efficacy against cancer cells (Ghani & Alabdali, 2022).
  • Antiviral Properties : Derivatives of pyrazole compounds have been studied for their antiviral activity, particularly against viruses like herpes simplex. This suggests the potential application of similar compounds in antiviral drug development (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
  • Photodynamic Therapy for Cancer Treatment : Some pyrazole derivatives have been investigated for their photodynamic therapy properties in cancer treatment. Their ability to generate singlet oxygen is particularly significant in this application (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Properties and Reactions

  • Reactivity with Other Compounds : These types of compounds have been involved in various chemical reactions like cyclocondensation and Claisen-Schmidt condensation. These reactions are pivotal in synthesizing various heterocyclic rings, which are crucial in pharmacological applications (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology. Further studies could explore its synthesis, properties, and potential uses .

Properties

IUPAC Name

(E)-1-[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(2,3-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrCl2N3OS/c1-30-24(32-19-12-10-18(25)11-13-19)20(23(29-30)16-6-3-2-4-7-16)14-28-31-15-17-8-5-9-21(26)22(17)27/h2-14H,15H2,1H3/b28-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTILKFKMRYKMBP-CCVNUDIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOCC3=C(C(=CC=C3)Cl)Cl)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OCC3=C(C(=CC=C3)Cl)Cl)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine
Reactant of Route 2
Reactant of Route 2
(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine
Reactant of Route 3
Reactant of Route 3
(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine
Reactant of Route 4
(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine
Reactant of Route 5
(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine
Reactant of Route 6
Reactant of Route 6
(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine

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